Product packaging for Pozanicline hydrochloride(Cat. No.:)

Pozanicline hydrochloride

Cat. No.: B109644
M. Wt: 265.18 g/mol
InChI Key: UGVSESCRKJTJAK-XRIOVQLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Neuronal Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Subtypes as Therapeutic Targets

Neuronal nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels found throughout the central nervous system. nih.gov They are composed of various combinations of different subunits (e.g., α2–7 and β2–4), which assemble into pentameric structures. nih.gov This structural diversity gives rise to multiple receptor subtypes, each with distinct pharmacological properties and physiological roles. nih.govimrpress.com

Two of the most predominant and extensively studied nAChR subtypes in the brain are the α4β2 and α7 subtypes. nih.gov The α4β2* subtype is widely expressed and plays a significant role in cognitive processes, while the α7 subtype is also heavily involved in cognition and sensory processing. nih.gov The dysfunction of these specific nAChR subtypes has been implicated in the pathophysiology of numerous neurological conditions. nih.gov Their ability to modulate the release of several key neurotransmitters, including acetylcholine, dopamine (B1211576), and glutamate, makes them attractive targets for therapeutic intervention. nih.govdrugbank.com The development of subtype-selective ligands is a primary goal for researchers, as it offers the potential to target specific neural circuits involved in disease while minimizing unwanted effects. acnp.orgnih.gov

Overview of Pozanicline (B1679062) Hydrochloride (ABT-089) as an Investigational Cholinergic Agent

Pozanicline hydrochloride, also known by its developmental code ABT-089, is a selective neuronal nicotinic receptor modulator that emerged from research efforts at Abbott Laboratories. springer.comnih.gov It was investigated for its potential nootropic (cognitive-enhancing) and neuroprotective effects. wikipedia.org The development of Pozanicline was driven by the need for compounds that could selectively target specific nAChR subtypes to improve cognitive function with a more favorable profile than broader-acting agents like nicotine (B1678760). nih.govbiospace.com

Preclinical research has shown that Pozanicline is a partial agonist that binds with high affinity to the α4β2 nAChR subtype. nih.govwikipedia.orgmedchemexpress.comacetherapeutics.com It also demonstrates partial agonism at the α6β2 subtype. wikipedia.orgacetherapeutics.com Notably, it has low affinity for the α7 and α3β4 subtypes. wikipedia.orgacetherapeutics.com This selectivity for the α4β2 subtype is a key characteristic of the compound. drugbank.comnih.gov In functional assays, Pozanicline has demonstrated varied activity, including agonism, partial agonism, and antagonism, depending on the specific nAChR subtype and the experimental conditions. nih.gov

Animal studies have suggested its potential utility in addressing cognitive deficits. wikipedia.org For example, research has shown that Pozanicline can enhance cognitive performance in models of impaired functioning due to natural aging or lesions. nih.gov It has also been found to be as potent as nicotine in stimulating the release of acetylcholine from hippocampal tissue samples. nih.gov Furthermore, studies have indicated that Pozanicline possesses neuroprotective properties against excitotoxic insults. nih.gov The compound was advanced into Phase II clinical trials for conditions including Attention-Deficit/Hyperactivity Disorder (ADHD) and Alzheimer's disease, although its development was later discontinued. springer.combiospace.comnih.gov

Receptor Binding Profile of Pozanicline (ABT-089)

Receptor Subtype Binding Affinity/Action Reference
α4β2 High-affinity partial agonist wikipedia.orgmedchemexpress.comacetherapeutics.com
α6β2 Partial agonist wikipedia.orgacetherapeutics.com
α7 Low affinity/Not active wikipedia.orgacetherapeutics.com
α3β4 Low affinity/Not active wikipedia.orgacetherapeutics.com

Preclinical Investigational Areas for Pozanicline (ABT-089)

Investigational Area Summary of Preclinical Findings Reference
Cognitive Enhancement Improved performance in animal models of impaired cognitive function (aging, septal lesioning). nih.gov
Neuroprotection Demonstrated neuroprotective effects against glutamate-induced excitotoxicity. nih.gov
Neurotransmitter Release Potently evoked acetylcholine release from hippocampal synaptosomes, comparable to nicotine. nih.gov
Attention Deficit Models Showed effectiveness in animal models relevant to ADHD. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18Cl2N2O B109644 Pozanicline hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10;;/h3,5-6,10,13H,2,4,7-8H2,1H3;2*1H/t10-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVSESCRKJTJAK-XRIOVQLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OCC2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)OC[C@@H]2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pharmacological Characterization of Pozanicline Hydrochloride

Receptor Binding and Functional Selectivity Studies

Pozanicline (B1679062) hydrochloride exhibits a notable selectivity for certain nAChR subtypes, which has been extensively characterized through in vitro binding and functional assays.

In Vitro Binding Affinity for nAChR Subtypes

Radioligand binding studies have demonstrated that pozanicline hydrochloride has a high affinity for the α4β2* nAChR subtype. medchemexpress.comdrugbank.comwikipedia.org Specifically, it binds to rat brain α4β2 nAChRs with a reported inhibition constant (Ki) of approximately 16-17 nM. medchemexpress.comtargetmol.comadooq.comnih.gov In contrast, its binding affinity for the α7 nAChR subtype is considered insignificant. nih.gov The compound shows selectivity for the [3H]cytisine binding site, which is characteristic of α4β2 receptors, over the α-bungarotoxin binding sites found on α7 and muscle-type (α1β1δγ) nAChRs. nih.gov

In Vitro Binding Affinity of this compound for nAChR Subtypes
Receptor SubtypeReported Ki (nM)Tissue/PreparationReference
α4β2*16 - 17Rat Brain medchemexpress.comtargetmol.comadooq.comnih.gov
α7Insignificant- nih.gov

Functional Agonism and Partial Agonism Profiles

The functional activity of this compound is complex, displaying a mix of agonist and partial agonist properties that are dependent on the specific nAChR subtype.

At the α4β2* nAChR, this compound acts as a partial agonist. medchemexpress.commdpi.comnih.govtandfonline.com Studies have shown its efficacy to be between 7% and 23% of that of nicotine (B1678760) in stimulating α4β2* nAChR-mediated responses. nih.gov It displays high selectivity for α4α5β2 nAChRs, as demonstrated by a loss of activity in the thalamus of α5 knockout mice. nih.govnih.gov

This compound exhibits partial agonism at the α6β2* subtype. wikipedia.orgnih.gov Its activity at this receptor is notably potent and complex, with a biphasic concentration-response curve. This suggests the existence of at least two distinct populations of α6β2*-containing receptors with different sensitivities to the compound. nih.govnih.gov One component demonstrates a high sensitivity with an EC50 of 0.11 μM and an efficacy of 36% relative to nicotine, while the other, less sensitive component has an EC50 of 28 μM and an efficacy of 98%. nih.govnih.gov

Consistent with its binding profile, this compound shows a lack of significant functional activity at α7 and α3β4 nAChR subtypes. wikipedia.orgnih.gov Studies measuring [3H]-acetylcholine release from the interpeduncular nucleus, a response primarily mediated by α3β4* nAChRs, found that pozanicline had essentially no agonist or antagonist activity at concentrations up to 300 μM. nih.govnih.gov

Functional Activity of this compound at nAChR Subtypes
Receptor SubtypeFunctional EffectEC50 (µM)Efficacy (% of Nicotine)Reference
α4β2Partial Agonist-7 - 23% nih.gov
α6β2Partial Agonist (Biphasic)0.11 (High-sensitivity)36% nih.govnih.gov
28 (Low-sensitivity)98%
α7No significant activity-- wikipedia.orgnih.gov
α3β4*No significant agonist or antagonist activity (≤300 µM)-- nih.govnih.gov

Neurotransmitter Release Modulation

In line with its activity at presynaptic nAChRs, this compound modulates the release of key neurotransmitters in the brain. It has been shown to be as potent and efficacious as nicotine in stimulating the release of acetylcholine (B1216132) from hippocampal synaptosomes, with an EC50 of 3 µM compared to 1 µM for nicotine. researchgate.net

The compound also stimulates the release of dopamine (B1211576) from striatal slices, a process mediated by both α4β2* and α6β2* nAChRs. nih.govmdpi.comnih.gov However, in this capacity, it is markedly less potent and efficacious than nicotine. researchgate.net The total dopamine release stimulated by pozanicline is about 57% of that elicited by nicotine. nih.govnih.gov This differential effect on acetylcholine and dopamine release highlights the compound's unique modulatory profile.

Allosteric Modulation Mechanisms

Current research on this compound primarily highlights its action as an orthosteric ligand, meaning it binds to the same site as the endogenous neurotransmitter, acetylcholine. patsnap.com The available information does not strongly indicate that pozanicline functions as a positive or negative allosteric modulator, which would involve binding to a different site on the receptor to modulate its activity. While allosteric modulation is a significant area of research for nAChRs, pozanicline's primary characterization is that of a partial agonist at the orthosteric binding site. researchgate.netnih.govnih.gov

Preclinical Research of Pozanicline Hydrochloride in Neurological Models

In Vitro and Ex Vivo Neurobiological Investigations

The initial stages of preclinical research for pozanicline (B1679062) hydrochloride involved a series of in vitro and ex vivo studies to elucidate its fundamental pharmacological properties and mechanisms of action at the cellular and synaptic levels.

Cellular Mechanisms of Action in Neuronal Systems

Pozanicline is a selective partial agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating a particular affinity for the α4β2 subtype. nih.govwikipedia.orgmedchemexpress.comdrugbank.commedwinpublishers.com In radioligand binding studies, pozanicline has shown high affinity for the α4β2 nAChR subtype, while its interaction with α7 and α1β1δγ nAChR subtypes is less significant. drugbank.com The binding affinity (Ki) of pozanicline for rat brain α4β2 nAChRs is reported to be 17 nM. medchemexpress.commedchemexpress.com It also exhibits partial agonism at the α6β2 subtype. wikipedia.org The stimulation of these receptors is believed to lead to an increase in acetylcholine levels. medwinpublishers.com

The compound's activity has been assessed using functional assays. For instance, in a human neuroblastoma-derived IMR-32 cell line, the concentration required to elicit a response at ganglionic receptors, measured by a [86Rb+] flux functional assay, was determined. medchemexpress.com

Interactive Data Table: Pozanicline Hydrochloride Binding Affinities

Receptor Subtype Binding Affinity (Ki) Species Reference
α4β2 nAChR 16 nM Not Specified medchemexpress.com
α4β2 nAChR 16.7 nM Rat medchemexpress.commedchemexpress.commedchemexpress.com
α7 nAChR Insignificant Rat medchemexpress.commedchemexpress.com

Synaptic Plasticity and Neurotransmission Studies

The cholinergic system, through nAChRs, plays a crucial role in modulating synaptic transmission and plasticity, which are fundamental processes for learning and memory. semanticscholar.org Activation of nAChRs can facilitate the release of various neurotransmitters, including glutamate, which is essential for synaptic plasticity phenomena like long-term potentiation (LTP). semanticscholar.org Neuronal nicotinic acetylcholine receptors are known to modulate the release of key neurotransmitters such as acetylcholine and dopamine (B1211576). drugbank.com

Studies have indicated that α6-containing nAChRs, which are highly expressed in midbrain dopamine neurons, are involved in dopamine-mediated behaviors and synaptic plasticity. nih.gov Pozanicline, with its partial agonist activity at α6* nAChRs, has been investigated in this context. nih.gov It has been reported to be a partial agonist at a high-affinity α6* subtype and a full agonist at a low-affinity α6* subtype. nih.gov The activation of α6* nAChRs in the ventral tegmental area (VTA) has been shown to be sufficient to enhance glutamatergic transmission in dopamine neurons, a key aspect of synaptic plasticity. nih.gov

In Vivo Animal Models of Cognitive Function and Neurological Disorders

Following promising in vitro results, this compound was advanced to in vivo studies using various animal models to assess its effects on cognitive function and its potential as a treatment for neurological disorders, particularly Attention Deficit/Hyperactivity Disorder (ADHD).

Models of Attention Deficit/Hyperactivity Disorder (ADHD)

The cholinergic system is thought to play a significant role in the cognitive disturbances observed in ADHD. nih.govresearchgate.net Animal models have been instrumental in exploring the potential of nAChR agonists like pozanicline in addressing these deficits. nih.gov Animal studies have suggested the utility of pozanicline for the treatment of ADHD. wikipedia.org

Behavioral assays in animal models are crucial for evaluating the potential therapeutic efficacy of compounds for ADHD. These assays are designed to measure core symptoms such as inattention and impulsivity. While specific behavioral assay results for pozanicline are not detailed in the provided search results, the general approach involves using validated tests of attention and impulse control in relevant animal models. nih.govgoogleapis.commdpi.com

Neurophysiological studies in animal models of ADHD aim to understand the neural underpinnings of the disorder and the effects of potential treatments. These studies often involve recording brain activity to identify atypical patterns associated with ADHD symptoms. nih.govmedrxiv.orguzh.ch For instance, in ADHD models, there is evidence of widespread hypoactivation in anterior cortical areas and compensatory hyperactivation in some posterior regions. nih.gov The frontostriatal network, which connects the prefrontal cortex with the striatum, is implicated in inattention, hyperactivity, and impulsivity. mdpi.com The mesocortical dopamine pathway, projecting to the prefrontal cortex, is crucial for attention and on-task cognition. mdpi.com While the direct neurophysiological effects of pozanicline in ADHD animal models are not explicitly detailed in the search results, its mechanism of action on nAChRs within these key brain circuits suggests a potential to modulate the underlying neurophysiological deficits.

Models of Alzheimer's Disease (AD) and Age-Related Cognitive Decline

The cholinergic system is significantly implicated in the pathophysiology of Alzheimer's disease, with deficits in cholinergic neurotransmission linked to cognitive decline. mdpi.com Pozanicline's action as an α4β2 nAChR agonist has made it a compound of interest in preclinical AD research. nih.govmedwinpublishers.com

Preclinical studies have utilized various animal models to assess the efficacy of Pozanicline in mitigating cognitive deficits relevant to AD. These models often involve inducing a cognitive impairment through pharmacological means or surgical lesions to mimic aspects of the disease. semanticscholar.org Pozanicline has demonstrated the ability to enhance performance in complex cognitive tasks.

For instance, in studies involving rats with surgically or pharmacologically induced lesions, Pozanicline administration was shown to improve performance in the Morris water maze, a task that assesses spatial learning and memory. semanticscholar.org Similarly, in non-human primate models, the compound was found to enhance performance in delayed match-to-sample tasks, which evaluate recognition memory. semanticscholar.org These findings suggest a potential for Pozanicline to ameliorate the learning and memory deficits characteristic of AD.

Table 1: Effects of Pozanicline in Preclinical Learning and Memory Models

Animal Model Cognitive Task Key Finding Citation
Rats (with lesions)Morris Water MazeEnhanced performance, indicating improved spatial learning and memory. semanticscholar.org
MonkeysDelayed Match-to-SampleEnhanced performance, indicating improved recognition memory. semanticscholar.org

The neurobiology of Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. nih.gov Preclinical research has explored the effects of nAChR agonists on these pathological hallmarks. The stimulation of α4β2 nAChRs, Pozanicline's primary target, is hypothesized to result in an elevation of acetylcholine (ACh) levels. medwinpublishers.com This increase in ACh may, in turn, promote the clearance of Aβ, a key neurobiological marker of AD. medwinpublishers.com The modulation of these receptors is a central strategy in investigating potential disease-modifying therapies for Alzheimer's. semanticscholar.org

Models of Schizophrenia and Related Cognitive Deficits

Cognitive impairment is a core feature of schizophrenia, significantly affecting daily function and long-term outcomes. frontiersin.org The cholinergic system, particularly nAChRs, has been identified as a potential target for addressing these cognitive deficits. nih.gov Pozanicline was investigated as a potential treatment for schizophrenia and its associated cognitive symptoms. nih.govncats.io

Animal models of schizophrenia often use pharmacological agents, such as NMDA receptor antagonists, to induce behaviors and cognitive deficits that resemble those seen in the human condition. frontiersin.org Assessments in these models target various cognitive domains. For example, the novel object recognition (NOR) paradigm is used to evaluate recognition memory. nih.gov While specific preclinical data on Pozanicline in these models is limited, the rationale for its investigation stems from the known role of the α4β2 nAChR in cognitive functions that are impaired in schizophrenia, such as attention and memory. wikipedia.orgnih.gov The pro-cognitive effects of nAChR agonists are often evaluated in conjunction with antipsychotic drugs to determine if their memory-enhancing effects are preserved. nih.gov

Table 2: Cognitive Domains Assessed in Preclinical Schizophrenia Models Relevant to nAChR Agonists

Cognitive Domain Example Preclinical Task Relevance to Schizophrenia Citation
Recognition MemoryNovel Object Recognition (NOR)Deficits in recognition memory are common in schizophrenia. nih.gov
Attention/VigilanceSustained Attention TasksAttentional impairment is a core cognitive deficit. frontiersin.org
Working MemoryMaze-based tasks (e.g., T-maze)Working memory is frequently and severely impaired. nih.gov

The neurochemistry of schizophrenia is complex, with significant alterations noted in dopaminergic and serotonergic systems. nih.gov Atypical antipsychotics often target these neurotransmitter receptors. nih.gov Neuronal nicotinic acetylcholine receptors, including the α4β2 subtype targeted by Pozanicline, play a crucial role in modulating the release of several key neurotransmitters, including dopamine and acetylcholine. nih.govdrugbank.com By acting on these receptors, Pozanicline could theoretically influence the neurochemical imbalances associated with schizophrenia, providing a mechanistic basis for its investigation in this disorder.

Models of Substance Use Disorders, e.g., Nicotine (B1678760) Addiction

The α4β2 nAChR is the primary receptor subtype that mediates the reinforcing and dependence-producing effects of nicotine. Therefore, compounds that modulate this receptor, such as Pozanicline, are of significant interest in developing therapies for nicotine addiction. wikipedia.orgmedchemexpress.com

Preclinical studies have demonstrated that Pozanicline can effectively address cognitive deficits associated with nicotine withdrawal. medchemexpress.com In mouse models, Pozanicline was shown to ameliorate cognitive deficits induced by nicotine withdrawal. medchemexpress.com This suggests that the compound could be a valuable component in therapeutic strategies for smoking cessation by alleviating the cognitive symptoms that often contribute to relapse. ncats.iomedchemexpress.com Animal models used to study nicotine addiction include two-bottle choice paradigms and intravenous self-administration models, which help in understanding the effects of compounds on nicotine use behaviors. nih.gov Despite promising preclinical findings, a phase II clinical trial investigating Pozanicline for smoking abstinence was ultimately terminated. drugbank.com

Table 3: Preclinical Findings for Pozanicline in Nicotine Addiction Models

Animal Model Condition Observed Effect of Pozanicline Citation
MiceNicotine WithdrawalAmeliorated cognitive deficits. medchemexpress.com
General Animal ModelsNicotine AddictionModulation of hippocampal learning and memory. ncats.io
Nicotine Withdrawal-Induced Cognitive Deficits Research

Pozanicline has been investigated for its potential to alleviate cognitive deficits that occur during nicotine withdrawal. medchemexpress.comtargetmol.comglpbio.comnih.govtargetmol.com Research indicates that pozanicline can reverse these cognitive impairments. medchemexpress.comtargetmol.comglpbio.com Studies in mice have shown that pozanicline ameliorates cognitive deficits associated with nicotine withdrawal in contextual fear conditioning tasks. nih.gov This effect is attributed to its action as a partial agonist at α4β2* neuronal nicotinic acetylcholine receptors (nAChRs). nih.gov By acting on these receptors, pozanicline may help to stabilize the cholinergic system, which is disrupted during nicotine withdrawal. nih.gov

Reinforcement and Reward Pathway Studies

The reinforcing and rewarding effects of drugs of abuse are major contributors to addiction. The neuronal nicotinic acetylcholine receptor (nAChR) system is implicated in the reinforcing properties of nicotine. As a partial agonist of nAChR, pozanicline's interaction with reward pathways has been a subject of interest. Partial agonists like pozanicline can modulate the activity of these receptors, which may influence the rewarding effects of substances like nicotine. nih.gov

Preclinical Neuroprotection Studies

Pozanicline has demonstrated neuroprotective properties in various preclinical models. medchemexpress.comnih.govwikipedia.org These effects are linked to its activity as a selective cholinergic channel modulator. medchemexpress.com It has been reported to have neuroprotective effects in both rats and monkeys. nih.gov The neuroprotective actions of pozanicline are thought to be mediated through its interaction with specific nAChR subtypes, which can influence neuronal survival and function. nih.gov

Preclinical Pharmacodynamics and Exposure-Response Relationships

The pharmacodynamic profile of pozanicline is characterized by its selective binding and partial agonist activity at specific neuronal nicotinic acetylcholine receptor (nAChR) subtypes. medchemexpress.comnih.govwikipedia.org It exhibits high affinity for the α4β2 nAChR subtype and also shows selectivity for α6β2* and α4α5β2 nAChR subtypes. medchemexpress.comnih.gov The binding affinity (Ki) of pozanicline to rat brain α4β2 nAChRs is approximately 16-17 nM. medchemexpress.commedchemexpress.com

The relationship between the exposure to pozanicline and its pharmacological response has been a key aspect of its preclinical evaluation. Studies have aimed to establish a clear link between the concentration of the drug in the body and its therapeutic effects. nih.gov This understanding is crucial for determining effective dosing strategies in potential clinical applications. nih.gov

Table 1: Preclinical Pharmacodynamic Properties of Pozanicline

ParameterValueSpeciesReference
Binding Affinity (Ki) for α4β2 nAChR 16 nMNot Specified medchemexpress.comtargetmol.com
Binding Affinity (Ki) for [3H]cytisine sites 16.7 nMRat medchemexpress.comtargetmol.com
Receptor Selectivity α4β2, α6β2, α4α5β2Not Specified medchemexpress.comtargetmol.comnih.gov

Preclinical Toxicology and Safety Pharmacology

Preclinical safety assessment is a critical component of drug development, aimed at identifying potential adverse effects before human trials. frontiersin.org

Systemic Toxicity Studies

Systemic toxicity studies are conducted to evaluate the potential adverse effects of a compound on the entire body. While specific details on the systemic toxicity of this compound are not extensively available in the provided search results, it is a standard part of preclinical evaluation for any new drug candidate. google.com

Cardiovascular Safety Assessment

Cardiovascular safety is a major focus in preclinical toxicology, as cardiovascular toxicity is a common reason for drug attrition. nih.gov Preclinical cardiovascular safety assessments typically involve a range of in vitro and in vivo tests to evaluate a compound's effects on heart rate, blood pressure, and cardiac electrophysiology. nih.govreactionbiology.com For pozanicline, a pilot study in humans reported no clinically significant electrocardiogram findings. nih.gov

Central Nervous System Safety Evaluation

Preclinical studies have consistently indicated that this compound possesses a favorable safety profile concerning the central nervous system, particularly when compared to full nAChR agonists. researchgate.net Research in various animal models has demonstrated a low propensity for inducing common adverse CNS effects associated with nicotinic stimulation.

Detailed findings from preclinical safety pharmacology studies suggest that pozanicline exhibits minimal effects on dopaminergic transmission. nih.govunmc.edu This is a significant observation, as it implies a potentially lower risk of abuse liability and other side effects commonly associated with nicotine, such as insomnia. nih.govunmc.edu

In vivo studies in animal models have reported that pozanicline shows little tendency to cause adverse effects like ataxia, hypothermia, or seizures. nih.govalfa-chemistry.com Furthermore, research in a primate model of Parkinson's disease demonstrated that pozanicline could reduce L-Dopa-induced dyskinesias without observable side effects.

In vitro investigations have provided further support for the CNS safety of pozanicline. Notably, the compound has been shown to be neuroprotective against glutamate-induced toxicity in rat cortical neurons. nih.govalfa-chemistry.com This neuroprotective effect was observed to be more potent with chronic administration. nih.govalfa-chemistry.com

While comprehensive, publicly available data from specific neurotoxicity assays in tabular format is limited, the collective evidence from published preclinical research points towards a favorable CNS safety profile for this compound. The following table summarizes the key qualitative findings from these preclinical evaluations.

Interactive Table: Summary of Preclinical CNS Safety Findings for this compound

Safety Parameter Model/Assay Key Findings Reference
General CNS EffectsIn vivo animal modelsLow propensity to induce ataxia, hypothermia, or seizures. nih.govalfa-chemistry.com
Dopaminergic System InteractionPreclinical studiesMinimal effects on dopaminergic transmission. nih.govunmc.edu
Abuse Liability PotentialInferred from preclinical dataSuggested lower potential compared to nicotine. nih.govunmc.edu
NeuroprotectionIn vitro rat cortical neuronsNeuroprotective against glutamate-induced toxicity. nih.govalfa-chemistry.com
Effects in Disease ModelPrimate model of Parkinson's diseaseReduction of L-Dopa-induced dyskinesias with no detectable side effects.

Clinical Development of Pozanicline Hydrochloride

Phase I Clinical Research

While specific details of Phase I clinical research are not extensively detailed in the available literature, the progression of Pozanicline (B1679062) hydrochloride to Phase II trials implies the successful completion of initial safety and tolerability assessments in human subjects. These early-phase studies are crucial for determining the pharmacokinetic profile and identifying a safe dosage range for further investigation in patient populations.

Phase II Clinical Trials in Neuropsychiatric Populations

Pozanicline hydrochloride was evaluated in Phase II clinical trials for both ADHD and Alzheimer's disease to assess its efficacy and further establish its safety profile in these patient populations.

Clinical Efficacy Assessment in Attention Deficit/Hyperactivity Disorder

The clinical development of this compound for ADHD involved a series of studies, including an initial pilot study and larger randomized controlled trials, which ultimately yielded mixed results regarding its efficacy.

An initial pilot study of this compound in adults with ADHD suggested potential efficacy. drugbank.com In a Phase II crossover study, Pozanicline was reported to be superior to placebo on the Conners' Adult ADHD Rating Scale-Investigator Rated (CAARS:Inv) total score at doses of 40 mg once daily and 40 mg twice daily. nih.gov The treatment also demonstrated significant improvements in several secondary measures of efficacy. researchgate.net These early findings were encouraging and provided the rationale for conducting larger, more definitive clinical trials.

Despite the promising results from the initial pilot study, larger randomized controlled trials failed to consistently demonstrate the efficacy of this compound in treating ADHD. drugbank.comnih.gov One such Phase II, randomized, double-blind, parallel-group, placebo-controlled pilot study (NCT00640185) involving 160 adult subjects with ADHD found no statistically significant treatment effects with either a 40 mg or 80 mg once-daily dose of Pozanicline. nih.gov The primary efficacy variable in this study was the reduction from baseline to the final evaluation in the investigator-rated Conners' Adult ADHD Rating Scale. nih.gov

Table 1: Results of a Randomized Controlled Trial of Pozanicline in Adults with ADHD (NCT00640185)

Efficacy Measure Pozanicline 40 mg (once daily) Pozanicline 80 mg (once daily) Placebo Statistical Significance

The collective evidence from the clinical trial program for Pozanicline in ADHD points to significant limitations in its efficacy. The discrepancy between the initial positive pilot study and the negative results of larger trials suggests a potential for variable response profiles among individuals with ADHD. drugbank.com It has been noted that Pozanicline, as a weak partial neuronal nicotinic receptor agonist, may not possess the required potency to elicit a consistent and clinically meaningful therapeutic effect in this patient population. nih.gov Furthermore, across the studies, this compound never demonstrated a convincing dose-dependent response, which is a critical factor in establishing the therapeutic utility of a new chemical entity.

Clinical Efficacy Assessment in Alzheimer's Disease

The investigation of this compound as a potential treatment for Alzheimer's disease also proceeded to Phase II clinical trials. However, the development in this indication was halted due to a lack of efficacy. A key Phase II, double-blind, placebo-controlled, proof-of-concept, and dose-finding study (NCT00555204) was terminated prematurely. nih.gov The trial was stopped when the predefined futility criteria were met, indicating that the compound was unlikely to demonstrate a clinically meaningful benefit. nih.gov

In this study, there were no clinically meaningful differences observed between the this compound treatment groups and the placebo group. nih.gov The primary efficacy endpoint was the Alzheimer's Disease Assessment Scale-Cognition subscale (ADAS-Cog), and no dose of Pozanicline demonstrated a statistically significant improvement over placebo on this measure or any of the secondary endpoints. nih.gov

Table 2: Overview of the Terminated Phase II Trial of Pozanicline in Alzheimer's Disease (NCT00555204)

Parameter Details
Primary Efficacy Endpoint Alzheimer's Disease Assessment Scale-Cognition (ADAS-Cog) Total Score
Outcome No statistically significant improvement over placebo
Trial Status Terminated due to futility

| Reason for Termination | Did not meet the targeted treatment effect |

Clinical Efficacy Assessment in Schizophrenia and Schizoaffective Disorders

While Pozanicline was investigated for its potential therapeutic utility in schizophrenia and schizoaffective disorders, publicly available clinical trial data detailing its efficacy in this patient population is not available. drugbank.com The rationale for its investigation stemmed from the role of the cholinergic system in the pathophysiology of schizophrenia, including cognitive deficits and negative symptoms. nih.gov

Impact on Cognitive Impairments Associated with Schizophrenia

There are no specific published clinical trial results detailing the impact of Pozanicline on cognitive impairments associated with schizophrenia. The development of nicotinic acetylcholine (B1216132) receptor agonists has been an area of interest for treating cognitive deficits in schizophrenia, with various compounds being explored. nih.gov However, the clinical development of Pozanicline for this indication did not yield sufficient positive data to warrant further investigation or lead to published efficacy studies.

Effects on Negative Symptoms and General Psychopathology

Detailed findings from clinical trials on the effects of Pozanicline on negative symptoms and general psychopathology in schizophrenia are not available in the public domain. The assessment of negative symptoms in clinical trials for schizophrenia often utilizes scales such as the Positive and Negative Syndrome Scale (PANSS) or the Scale for the Assessment of Negative Symptoms (SANS). mdcalc.com Without published data from Pozanicline trials, its impact on these measures remains unknown.

Clinical Investigations in Smoking Cessation and Nicotine (B1678760) Addiction

There is no publicly available information from clinical trials regarding the investigation of this compound for smoking cessation or nicotine addiction.

Effects on Abstinence Symptoms

Due to the lack of clinical trials for Pozanicline in smoking cessation, there is no data on its effects on abstinence symptoms.

Reward Pathway Modulation in Human Studies

This compound, also known as ABT-089, targets neuronal nicotinic acetylcholine receptors (nAChRs), specifically showing selectivity for the α4β2 subtype. drugbank.comwikipedia.org These receptors are known to modulate the release of several key neurotransmitters, including acetylcholine and dopamine (B1211576). drugbank.com The modulation of dopamine is particularly relevant to the brain's reward system, as pathways like the mesolimbic dopamine pathway are central to processing reward and motivation. drugbank.comyoutube.com The addictive properties of nicotine, for instance, are linked to its interaction with these receptors in the mesolimbic system, which promotes the release of dopamine. mdpi.com

While the mechanism of action suggests a potential influence on reward pathways, direct evidence from human studies with pozanicline is limited. A Phase 2 clinical trial was initiated to investigate the effects of ABT-089 on smoking abstinence symptoms and reward processing, but this study was terminated. patsnap.com Consequently, published data specifically detailing how pozanicline modulates the reward pathway in human subjects are not available. However, research on other nicotinic receptor partial agonists, such as varenicline (B1221332), has shown the ability to downregulate anticipatory reward processing in smokers, which may contribute to its efficacy in smoking cessation. nih.govnih.gov This provides a potential, though unconfirmed, model for how pozanicline might have been expected to function.

Overall Clinical Tolerability Profile

Across various clinical trials, this compound was found to be generally well-tolerated. drugbank.comresearchgate.net In a Phase 2, randomized, placebo-controlled study involving adults with Attention-Deficit/Hyperactivity Disorder (ADHD), the incidence of adverse events in groups receiving pozanicline was not significantly different from the placebo group. nih.govresearchgate.net

The most frequently reported adverse events in the active treatment arms of this study were mild in nature. nih.govresearchgate.net There were no clinically significant findings related to laboratory tests, electrocardiograms, or physical examinations. nih.govresearchgate.net

Reported Adverse Events in Pozanicline (ABT-089) Clinical Trials
Adverse EventReported Incidence (in at least one study)Reference
Nasopharyngitis6.6% nih.govresearchgate.net
Upper Respiratory Tract Infection6.6% nih.govresearchgate.net
Somnolence5.7% nih.govresearchgate.net
Headache≥5% researchgate.net
Irritability≥5% researchgate.net
Insomnia≥5% researchgate.net

Reasons for Clinical Development Discontinuation

The development of this compound was ultimately discontinued. patsnap.com The primary drivers for this decision were the compound's failure to demonstrate sufficient effectiveness in larger clinical trials and the broader difficulties associated with developing drugs for complex neurological disorders. researchgate.netnih.gov

Lack of Sufficient Efficacy in Primary Endpoints

Despite some promising results in an initial pilot study for ADHD, larger and more definitive clinical trials failed to replicate these findings. researchgate.netnih.gov A key Phase 2 study in adults with ADHD did not show a statistically significant treatment effect for pozanicline at the doses tested when compared to placebo. nih.govresearchgate.net The primary efficacy measure in this trial was the reduction in the investigator-rated Conners' Adult ADHD Rating Scale (CAARS) score, and pozanicline did not meet this primary endpoint. nih.gov This lack of demonstrated clinical efficacy was a major factor leading to the cessation of its development for this and other indications. mdpi.comresearchgate.net

Summary of Findings from a Phase 2 ADHD Trial (NCT00640185)
ParameterFindingReference
IndicationAttention-Deficit/Hyperactivity Disorder (ADHD) in Adults nih.gov
Primary EndpointReduction in Conners' Adult ADHD Rating Scale (CAARS) score nih.gov
OutcomeNo statistically significant treatment effects were observed for any efficacy measures. nih.govresearchgate.net
ConclusionThe study did not support the efficacy of pozanicline for ADHD at the tested doses. nih.gov

Challenges in Disease Pathophysiology Understanding and Drug Target Translation

The discontinuation of pozanicline also highlights significant challenges in the field of neuroscience drug development. The pathophysiology of conditions like ADHD is complex and not fully understood, likely involving multiple neurotransmitter systems. nih.gov While the cholinergic system is believed to play a role in cognitive functions, it is unclear precisely which characteristics are required for a neuronal nicotinic receptor agonist to be effective in treating ADHD. researchgate.netnih.gov

There is a substantial gap between a drug successfully binding to a specific molecular target and translating that action into a meaningful clinical benefit for a complex nervous system disorder. nih.gov The failure of pozanicline, and other nicotinic agonists in development for cognitive and psychiatric disorders, underscores the difficulty in validating therapeutic targets and the high rate of failed clinical trials in this area. mdpi.comnih.gov An insufficient understanding of the underlying disease mechanisms and a lack of predictive animal models are persistent bottlenecks in the development pipeline for such therapies. nih.gov

Comparative Analysis and Therapeutic Context

Comparison with Other Neuronal Nicotinic Acetylcholine (B1216132) Receptor Agonists and Modulators

Pozanicline (B1679062) hydrochloride, also known as ABT-089, is a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist. drugbank.com Its unique pharmacological profile distinguishes it from other compounds targeting this receptor system.

The efficacy of nAChR agonists is intrinsically linked to their chemical structure, which dictates their binding affinity and kinetic properties at different receptor subtypes. Pozanicline is a partial agonist with high in vitro binding affinity and selectivity for the α4β2 nAChR subtype. nih.gov The binding affinities, selectivity profiles, and structure-activity relationships of orthosteric ligands like pozanicline are rooted in their kinetic traits at the receptors. patsnap.com

A comparative analysis of various nAChR agonists and antagonists reveals that even structurally similar compounds can exhibit vastly different binding kinetics, which in turn affects their pharmacological properties. patsnap.com For instance, the kinetic fingerprints of seven classical agonists at α4β2 and α3β4 nAChRs differ substantially, and this diversity is dependent on both the agonist and the receptor subtype. patsnap.com

Table 1: Comparative Structural-Activity Relationship of Selected nAChR Ligands
CompoundPrimary nAChR Target(s)Key Structural Features Influencing ActivityImplication for Efficacy
Pozanicline (ABT-089)α4β2, α6β2, α4α5β2Specific stereochemistry and substituents on the pyridine (B92270) ring.Partial agonism at α4β2 may offer a balanced modulation, potentially reducing the risk of overstimulation and desensitization.
Varenicline (B1221332)α4β2, α7Quinuclidine ring structure.Partial agonism at α4β2 contributes to its efficacy in smoking cessation by both providing some nicotinic stimulation and blocking the effects of nicotine (B1678760). nih.gov Full agonism at α7 may also play a role. researchgate.net
NicotineBroad-spectrum nAChR agonistPyrrolidine and pyridine rings.Wide range of effects due to non-selective activation of multiple nAChR subtypes.

The diverse family of nAChRs, composed of various combinations of α and β subunits, allows for a high degree of functional specificity. Pozanicline demonstrates selectivity for the α4β2 nAChR subtype over the α7 and α1β1δγ subtypes. drugbank.com It also shows high selectivity for α6β2* and α4α5β2 nAChR subtypes. medchemexpress.com This selectivity is crucial as different nAChR subtypes are associated with distinct physiological and cognitive processes.

The functional activity of Pozanicline varies depending on the nAChR subtype, acting as an agonist, partial agonist, or antagonist. mdpi.com Its partial agonism at α4β2* nAChRs is a key feature. medchemexpress.com In contrast, other nAChR modulators have different selectivity profiles. For example, varenicline is a partial agonist at α4β2 receptors and a full agonist at α7 receptors. researchgate.net This difference in activity at the α7 receptor may lead to different functional outcomes.

The α4β2* and α6β2*-nAChRs are known to have the highest affinity for nicotine and are involved in modulating the release of dopamine (B1211576) in the brain's reward pathways. nih.gov By selectively targeting these receptors, compounds like pozanicline can potentially influence dopamine release, which is relevant to conditions like nicotine addiction and ADHD. medchemexpress.comnih.gov

Table 2: Receptor Subtype Selectivity and Functional Outcomes of nAChR Modulators
CompoundReceptor Subtype SelectivityFunctional Outcome
Pozanicline (ABT-089)Selective partial agonist at α4β2, high selectivity for α6β2 and α4α5β2 drugbank.commedchemexpress.comModulates neurotransmitter release, including dopamine, with potential pro-cognitive effects. drugbank.commdpi.com
VareniclinePartial agonist at α4β2, full agonist at α7 researchgate.netReduces nicotine cravings and withdrawal symptoms while blocking the rewarding effects of nicotine. nih.gov
ABT-418Selective for central α4β2 nAChRs mdpi.comDemonstrated pro-cognitive effects in preclinical models. mdpi.com

Future Research Directions and Translational Perspectives for Pozanicline Hydrochloride

Deepening the Understanding of the Nicotinic Cholinergic System in Health and Disease

A more profound understanding of the basic neurobiology and clinical roles of nicotinic acetylcholine (B1216132) receptors (nAChRs) is crucial for future therapeutic advancements. wsu.edu The nicotinic cholinergic system is implicated in a wide array of physiological processes and disease states, including Alzheimer's disease, Parkinson's disease, schizophrenia, and even cancer. wsu.edu Future research should focus on elucidating the precise roles of different nAChR subtypes in these conditions.

The expression and function of nAChRs extend beyond the nervous system, with significant roles in non-neuronal cells and tissues. nih.gov For instance, studies have revealed tissue-specific expression patterns of nAChR subunits, such as high expression of CHRNA4 in the liver and CHRNA3, CHRNA5, and CHRNB4 in the colon and small intestine. nih.govwustl.edu These non-neuronal nAChRs are involved in diverse signaling mechanisms and may be related to conditions like cancer. nih.gov Furthermore, the α7 nAChR subtype plays a critical role in modulating inflammation through the cholinergic anti-inflammatory pathway, highlighting its importance in immune system regulation. nih.gov Recent research has also explored the potential connection between the nicotinic cholinergic system and the body's response to viral infections like COVID-19. wisdomlib.org

A deeper understanding of these diverse functions will be essential for developing targeted therapies like Pozanicline (B1679062) hydrochloride and minimizing off-target effects.

Exploring Novel Research Methodologies for nAChR Agonist Development

The development of novel and more effective nAChR agonists like Pozanicline hydrochloride necessitates the adoption of innovative research methodologies. Traditional drug discovery approaches can be enhanced by integrating advanced techniques to better understand the complex pharmacology of nAChRs.

One of the key challenges in nAChR research is the preparation of stable and functional receptors for structural studies. mdpi.com Overcoming this obstacle is fundamental to achieving high-resolution structures, which can, in turn, guide the rational design of new ligands. mdpi.com Methodologies such as cryo-electron microscopy (Cryo-EM) are becoming increasingly valuable alternatives to X-ray crystallography for studying the structure of integral membrane proteins like nAChRs. mdpi.com

Key Methodological Advances:

Research AreaAdvanced MethodologiesRationale
Structural Biology Cryo-electron microscopy (Cryo-EM)Provides high-resolution structural information of nAChRs, aiding in the design of subtype-selective ligands. mdpi.com
Functional Characterization Electrophysiology (e.g., patch-clamp)Allows for detailed analysis of the effects of agonists on ion channel function. researchgate.net
Computational Modeling Molecular docking and simulationPredicts binding affinities and modes of interaction between ligands and nAChR subtypes.
High-Throughput Screening Automated screening platformsEnables the rapid testing of large compound libraries to identify novel nAChR modulators.

Furthermore, the use of genetically modified animal models, such as knock-in mice with specific nAChR subunit mutations, provides a powerful tool for dissecting the in vivo roles of different receptor subtypes and predicting the effects of novel agonists. nih.gov

Biomarker Identification and Patient Stratification Strategies

To optimize the therapeutic potential of this compound and other nAChR agonists, the identification of reliable biomarkers and the development of patient stratification strategies are paramount. Biomarkers can aid in identifying patient populations most likely to respond to treatment, monitoring therapeutic efficacy, and predicting potential adverse events.

For nicotinic compounds, established biomarkers of exposure include nicotine (B1678760) and its primary metabolite, cotinine, which can be measured in various biological matrices such as serum, saliva, and urine. nih.gov Future research should focus on identifying biomarkers that are not only indicative of drug exposure but also of the pharmacodynamic response to nAChR agonists. This could include markers of target engagement, downstream signaling pathway activation, and changes in neural circuit activity.

Patient stratification strategies could involve grouping patients based on their genetic makeup, the expression levels of specific nAChR subtypes, or their baseline cognitive or neurophysiological profiles. Given the genetic variability in nAChR subunits, pharmacogenomic approaches could be particularly valuable in predicting individual responses to treatment. wikipedia.org

Potential for Drug Repositioning and Novel Indications

This compound, initially investigated for cognitive deficits, has a pharmacological profile that suggests potential for repositioning in other therapeutic areas. mdpi.com As a selective partial agonist at α4β2* nAChRs, it modulates key cholinergic pathways involved in cognition and reward. medchemexpress.com This mechanism of action opens up possibilities for its use in a range of neurological and psychiatric disorders.

The compound was initially developed by AbbVie, Inc. and has been investigated for nervous system diseases and other conditions. patsnap.com Although its development status is listed as discontinued, the accumulated research provides a strong foundation for exploring new applications. patsnap.com For instance, its ability to reverse nicotine withdrawal-induced cognitive deficits suggests a potential role in smoking cessation therapies. medchemexpress.com

Clinical trials have explored the use of Pozanicline (also known as ABT-089) for Alzheimer's disease, Attention Deficit Hyperactivity Disorder (ADHD), and schizophrenia. drugbank.com While some larger trials for ADHD were not successful, the initial positive signals warrant further investigation, perhaps in more specific patient subpopulations. nih.gov The neuroprotective properties of Pozanicline further support its potential in neurodegenerative disorders. wikipedia.org

Potential Novel Indications for this compound:

Smoking Cessation: By acting as a partial agonist, Pozanicline could alleviate withdrawal symptoms and reduce the rewarding effects of nicotine. medchemexpress.comnih.gov

Pain Management: The involvement of nicotinic receptors in pain modulation suggests that compounds like Pozanicline could be explored for the treatment of chronic pain conditions. nih.gov

Inflammatory Disorders: Given the role of the cholinergic system in regulating inflammation, Pozanicline could be investigated for its potential in treating inflammatory and autoimmune diseases. frontiersin.org

Advanced Neuroimaging and Electrophysiological Studies

To better understand the in-vivo effects of this compound on brain function, advanced neuroimaging and electrophysiological studies are essential. These techniques can provide objective measures of target engagement and downstream effects on neural circuitry.

Neuroimaging techniques such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) can be used to assess how Pozanicline modulates brain activity during cognitive tasks. Studies have shown that nicotinic stimulation can optimize cortical activity for performance, including reducing deactivations in the brain's default mode network. nih.gov Similar studies with Pozanicline could help to elucidate its specific effects on brain networks relevant to the conditions it is intended to treat.

Electrophysiological studies , including electroencephalography (EEG) and event-related potentials (ERPs), offer high temporal resolution for examining the effects of Pozanicline on neural signaling. nih.gov These methods can detect changes in brain rhythms and cognitive processing that are indicative of enhanced cholinergic function. Patch-clamp electrophysiology on single neurons can provide detailed insights into how Pozanicline modulates the activity of specific nAChR subtypes. doi.org For example, such studies have been used to characterize the fast kinetics of α7-nAChR-mediated currents in midbrain dopamine (B1211576) neurons. doi.org

Genetic and Epigenetic Modulators of nAChR Function and this compound Response

Individual responses to nicotinic compounds like this compound can be significantly influenced by genetic and epigenetic factors that modulate nAChR function. Future research should aim to identify these modulators to enable a more personalized approach to treatment.

Genetic variations in the genes encoding nAChR subunits can alter receptor assembly, function, and expression levels. nih.gov For example, polymorphisms in the CHRNA4 gene have been linked to differences in response to nicotine. nih.gov Identifying such genetic variants in patients could help predict their response to Pozanicline.

Epigenetic mechanisms , such as DNA methylation and histone modification, play a crucial role in regulating the expression of nAChR genes. nih.gov These epigenetic marks can be influenced by environmental factors, including exposure to nicotine. nih.govmdpi.com For instance, nicotine has been shown to induce hypomethylation in the promoter regions of certain nAChR subunit genes, leading to their upregulation. nih.gov Understanding the epigenetic landscape of nAChR genes in different tissues and disease states can provide insights into the tissue-specific effects of Pozanicline and suggest novel therapeutic strategies that target these epigenetic modifications. nih.govwustl.edu

Q & A

Q. What is the molecular mechanism of action of Pozanicline hydrochloride, and how can it be experimentally validated?

this compound acts as a nicotinic acetylcholine receptor (nAChR) agonist, selectively targeting α4/β2/α5 subtypes, while antagonizing α3β4 receptors and activating α7 receptors . To validate this mechanism:

  • Use radioligand binding assays to measure affinity for receptor subtypes (e.g., competitive inhibition with [³H]-epibatidine for α4β2).
  • Perform electrophysiological studies (e.g., patch-clamp) in transfected cell lines expressing specific nAChR subunits to assess functional activation or inhibition.
  • Validate receptor selectivity via knockout models or siRNA-mediated gene silencing in preclinical studies .

Q. What in vitro and in vivo models are appropriate for evaluating Pozanicline’s cognitive-enhancing effects?

  • In vitro : Primary neuronal cultures or SH-SY5Y cells to assess neurotransmitter release (e.g., acetylcholine or dopamine) via HPLC or fluorescence-based assays .
  • In vivo :
  • Rodent models : Morris water maze or novel object recognition tests for Alzheimer’s disease (AD); 5-choice serial reaction time task for attention deficit hyperactivity disorder (ADHD) .
  • Ensure adherence to NIH guidelines for preclinical studies, including sample size justification and blinding protocols to reduce bias .

Q. How should researchers synthesize and characterize this compound for experimental use?

  • Synthesis : Follow protocols for pyridine-derived compounds, with chlorination and hydrochloride salt formation steps (molecular formula: C₁₁H₁₈Cl₂N₂O) .
  • Characterization :
  • Confirm purity (>95%) via HPLC with UV detection.
  • Validate structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
  • Assess stability under varying pH and temperature conditions using accelerated degradation studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in Pozanicline’s efficacy data between preclinical and clinical studies?

  • Meta-analysis : Aggregate preclinical data (e.g., receptor binding affinity, dose-response curves) and compare with clinical trial outcomes (e.g., Phase 2 cognitive endpoints) to identify translatability gaps .
  • Species-specific differences : Evaluate metabolite profiles in human vs. rodent hepatocytes using LC-MS to assess pharmacokinetic variability.
  • Biomarker integration : Measure CSF levels of Aβ42 or tau in AD models to correlate target engagement with clinical outcomes .

Q. What experimental strategies optimize Pozanicline’s selectivity for α4β2 nAChRs over α3β4 or α7 subtypes?

  • Structure-activity relationship (SAR) studies : Modify the pyridine core to introduce steric hindrance or hydrogen-bonding groups that disfavor α3β4 binding.
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and affinity differences across receptor subtypes.
  • Functional assays : Compare EC₅₀ values for calcium flux in HEK cells expressing α4β2 vs. α3β4 receptors .

Q. What methodological considerations are critical for ensuring Pozanicline’s stability in long-term neuropharmacology studies?

  • Storage : Prepare stock solutions in anhydrous DMSO, aliquot into inert vials, and store at -80°C to prevent hydrolysis. Avoid freeze-thaw cycles .
  • In-use stability : Monitor degradation under physiological conditions (e.g., 37°C in PBS) via LC-MS over 24–72 hours.
  • Formulation : For oral dosing, use co-solvents like PEG-400 or cyclodextrins to enhance solubility and bioavailability .

Q. How should researchers statistically analyze Pozanicline’s dose-dependent effects on cognitive endpoints in AD models?

  • Nonlinear regression : Fit dose-response data to a sigmoidal curve (e.g., Hill equation) to determine ED₅₀ values.
  • Mixed-effects models : Account for intra-subject variability in longitudinal studies (e.g., repeated-measures ANOVA with Tukey’s post hoc test).
  • Power analysis : Use pilot data to calculate sample sizes ensuring ≥80% power to detect clinically meaningful effect sizes (e.g., Cohen’s d ≥0.8) .

Data Contradiction and Validation

Q. How can conflicting results regarding Pozanicline’s pro-cognitive vs. anxiogenic effects be reconciled?

  • Dose stratification : Conduct dose-ranging studies in rodents to identify therapeutic windows (e.g., 0.1–1 mg/kg for cognition vs. ≥3 mg/kg for anxiety).
  • Circuit-specific analysis : Use optogenetics or chemogenetics (DREADDs) to dissect hippocampal vs. amygdala pathways in behavioral assays .
  • Receptor occupancy studies : Employ PET imaging with α4β2-specific radiotracers (e.g., [¹⁸F]-flubatine) to correlate target engagement with behavioral outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pozanicline hydrochloride
Reactant of Route 2
Reactant of Route 2
Pozanicline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.